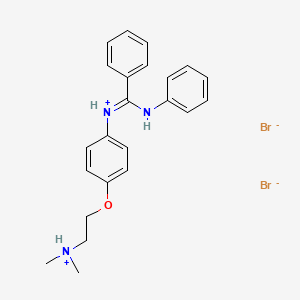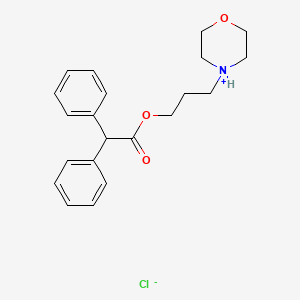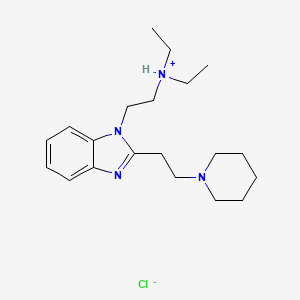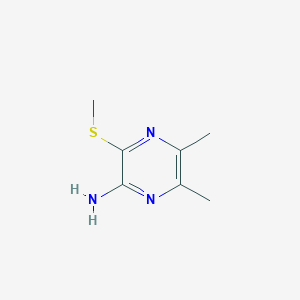
N-Benzoyltyrosine butylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzoyltyrosine butylamide is an organic compound with the molecular formula C20H24N2O3 It is a derivative of tyrosine, an amino acid, and is characterized by the presence of a benzoyl group attached to the nitrogen atom of the tyrosine residue and a butylamide group attached to the carboxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Benzoyltyrosine butylamide can be synthesized through a peptide synthesis reaction catalyzed by modified enzymes. One common method involves the use of chymotrypsin modified with polyethylene glycol to catalyze the reaction in benzene. The synthesis involves reacting N-benzoyl-L-tyrosine ethyl ester with n-butylamine in the presence of the modified enzyme. The reaction is typically carried out at 37°C .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the enzymatic synthesis process. This would require optimizing reaction conditions, such as temperature, solvent, and enzyme concentration, to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-Benzoyltyrosine butylamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the benzoyl or butylamide groups.
Substitution: The benzoyl and butylamide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
N-Benzoyltyrosine butylamide has several applications in scientific research:
Chemistry: It is used as a model compound in studies of peptide synthesis and enzyme catalysis.
Biology: The compound is utilized in research on enzyme-substrate interactions and protein modification.
Industry: Used in the development of biocatalysts and in the synthesis of complex organic molecules.
Wirkmechanismus
The mechanism of action of N-Benzoyltyrosine butylamide involves its interaction with enzymes and proteins. The compound can act as a substrate for modified enzymes, facilitating the formation of peptide bonds. The molecular targets include the active sites of enzymes such as chymotrypsin, where it undergoes catalysis to form peptide bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Benzoyl-L-tyrosine ethyl ester: A precursor in the synthesis of N-Benzoyltyrosine butylamide.
N-Benzoyltyrosine phenylalanine ethyl ester: Another derivative used in peptide synthesis studies.
Uniqueness
This compound is unique due to its specific structure, which allows it to be used in enzymatic peptide synthesis. Its ability to form stable peptide bonds in organic solvents like benzene sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
95043-84-8 |
|---|---|
Molekularformel |
C20H24N2O3 |
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
N-[(2S)-1-(butylamino)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]benzamide |
InChI |
InChI=1S/C20H24N2O3/c1-2-3-13-21-20(25)18(14-15-9-11-17(23)12-10-15)22-19(24)16-7-5-4-6-8-16/h4-12,18,23H,2-3,13-14H2,1H3,(H,21,25)(H,22,24)/t18-/m0/s1 |
InChI-Schlüssel |
FBQIPWVDKIXRLF-SFHVURJKSA-N |
Isomerische SMILES |
CCCCNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)C2=CC=CC=C2 |
Kanonische SMILES |
CCCCNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


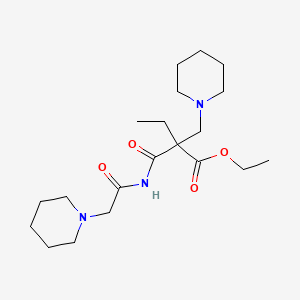
![calcium;4-chloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate](/img/structure/B13787027.png)
![1H-Pyrrolo[2,3-B]pyridine-4-carboxaldehyde, 5-methoxy-1-[tris(1-methylethyl)silyl]-](/img/structure/B13787032.png)
![N-(3-ethynylimidazo[1,2-a]pyridin-8-yl)acetamide](/img/structure/B13787036.png)
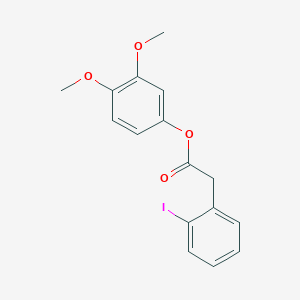
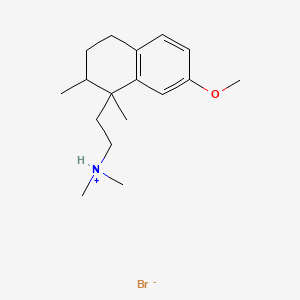
![1-[4-[2-(3-chloro-4-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13787066.png)


